molecular formula C14H16F3N3O3 B4902378 1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one

1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one

Cat. No.: B4902378
M. Wt: 331.29 g/mol
InChI Key: YXLSIHSYKBPLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one is a synthetic organic compound with a complex structure It contains a piperazine ring substituted with a nitro group and a trifluoromethyl group on a phenyl ring, and a propanone moiety

Properties

IUPAC Name

1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3/c1-2-13(21)19-7-5-18(6-8-19)11-4-3-10(14(15,16)17)9-12(11)20(22)23/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLSIHSYKBPLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one typically involves multiple steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a phenyl ring with a propanone group using a Friedel-Crafts acylation reaction. This reaction requires a Lewis acid catalyst such as aluminum chloride.

    Nitration: The phenyl ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a base.

    Piperazine Substitution: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The propanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted piperazines.

Scientific Research Applications

1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound is used as a tool in biological studies to understand the effects of nitro and trifluoromethyl groups on biological activity.

Mechanism of Action

The mechanism of action of 1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The piperazine ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one can be compared with similar compounds such as:

    1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone: This compound has a similar structure but with an ethanone moiety instead of a propanone moiety. It may have different chemical and biological properties due to the shorter carbon chain.

    1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-one: This compound has a butanone moiety, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.